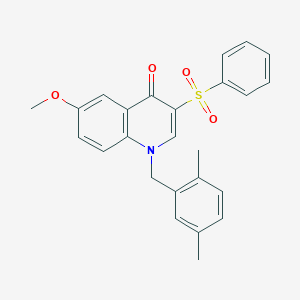

1-(2,5-dimethylbenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-dimethylbenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, commonly known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX is a potent non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor in the central nervous system.

Applications De Recherche Scientifique

Synthesis and Structural Analysis:

- The synthesis and structural analysis of quinolinone derivatives, including those similar to the compound , have been extensively studied. These studies often involve characterizing the compounds using techniques like infrared spectroscopy, NMR, and X-ray diffraction, highlighting their potential as building blocks in various fields such as pharmacy, medicine, physics, and engineering (Michelini et al., 2019).

- Another study focused on the synthesis of similar quinolinone derivatives, providing insights into the methods and conditions favorable for producing these compounds efficiently (Mizuno et al., 2006).

Biological Activities:

- Research has explored the biological activities of quinolinone compounds, including their potential as inhibitors of enzymes and receptors. For example, some quinolinone derivatives have been identified as inhibitors of steroid 5alpha reductases, with varying degrees of activity and selectivity (Baston et al., 2000).

- The potential of quinolinone derivatives in cancer treatment has also been investigated, with studies examining their cytotoxicity, DNA intercalative properties, and ability to induce DNA cleavage (Yamato et al., 1989).

Photophysical Properties:

- Some studies have focused on the photophysical properties of quinolinone derivatives, examining their potential as photochemotherapeutic agents. This involves studying their ability to bind to DNA and their phototoxicity and mutagenicity when exposed to UV light (Chilin et al., 2003).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-17-9-10-18(2)19(13-17)15-26-16-24(31(28,29)21-7-5-4-6-8-21)25(27)22-14-20(30-3)11-12-23(22)26/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJCEQCSASKSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2637828.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)

![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)